molecular formula C15H12N2O5 B3611423 3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid

Cat. No.: B3611423
M. Wt: 300.27 g/mol
InChI Key: SVQJUIMQJOUBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group, a nitrobenzoyl group, and an amino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid. The process includes steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification. This method is advantageous because it uses diluted nitric acid as an oxidant, which is more environmentally friendly compared to other strong oxidizing agents like potassium permanganate or potassium dichromate .

Industrial Production Methods

The industrial production of this compound can be achieved through large-scale oxidation processes. The use of diluted nitric acid and 2,4-dimethyl-nitrobenzene as raw materials makes the process cost-effective and suitable for large-scale production. The reaction conditions are controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzoic acid, such as amino and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form amino derivatives, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-8-11(15(19)20)4-7-13(9)16-14(18)10-2-5-12(6-3-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJUIMQJOUBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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